SBE13 hydrochloride, identified by the CAS number 1052532-15-6, is a potent and selective inhibitor of polo-like kinase 1 (PLK1). This compound plays a significant role in cancer research due to its ability to target the inactive conformation of PLK1, which is crucial for cell cycle regulation. SBE13 hydrochloride is primarily utilized in scientific research to explore its effects on cell signaling and its potential therapeutic applications in oncology.
SBE13 hydrochloride is synthesized through various chemical methods and is classified as a small molecule inhibitor. It belongs to the category of kinase inhibitors, specifically targeting PLK1, which is involved in critical processes such as mitosis and cell proliferation. The compound is sourced from chemical suppliers specializing in research-grade chemicals and is intended strictly for laboratory use.
The synthesis of SBE13 hydrochloride involves several key steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature and time, to ensure high yield and purity.
The molecular formula of SBE13 hydrochloride is C₁₅H₁₈ClN₃O₄. Its structure features a complex arrangement that includes aromatic rings and functional groups essential for its biological activity. The compound appears as a light yellow to yellow solid, indicating its purity level of ≥98% .
SBE13 hydrochloride can undergo several types of chemical reactions:
These reactions are critical for modifying the compound for further studies or potential therapeutic applications.
SBE13 hydrochloride exerts its effects primarily by inhibiting PLK1 activity. This inhibition disrupts key biochemical pathways involved in cell cycle progression, particularly during the transition from metaphase to anaphase in mitosis. By targeting PLK1 in its inactive conformation, SBE13 effectively reduces cell proliferation and induces apoptosis in various cancer cell lines . Experimental data indicate that treatment with SBE13 leads to decreased levels of phosphorylated PLK1 and cyclin-dependent kinase 1 (Cdk1), highlighting its role in modulating cell cycle regulatory proteins .
These properties are crucial for ensuring stability during storage and handling in laboratory settings.
SBE13 hydrochloride has a broad range of applications in scientific research:
SBE13 hydrochloride (CAS 1052532-15-6) exerts its anticancer activity through a unique mechanism: selective binding to the inactive conformation of Polo-like Kinase 1 (PLK1). Unlike ATP-competitive inhibitors, SBE13 stabilizes the kinase domain in a dormant state by occupying the adaptive pocket near the ATP-binding site. This allosteric inhibition prevents PLK1 from achieving the active conformation required for substrate phosphorylation and subsequent mitotic progression [1] [6]. The compound demonstrates exceptional potency against PLK1, with an IC₅₀ of 200 pM in enzymatic assays [1] [4]. This binding mechanism effectively "freezes" PLK1 in its inactive state, disrupting its ability to regulate critical mitotic events such as centrosome maturation, bipolar spindle formation, and chromosome segregation [6] [8].
The biological significance of this inhibition mode was demonstrated through cellular experiments where SBE13 treatment caused accumulation of PLK1 in its inactive conformation, leading to premature mitotic entry with improperly condensed chromosomes and unseparated centrosomes. This mechanistic approach avoids compensatory activation pathways often triggered by catalytic site inhibitors, enhancing the compound's therapeutic potential [1] [8].
Table 1: Inhibition Profile of SBE13 Hydrochloride Against Key Kinases
Target Kinase | IC₅₀ Value | Selectivity Ratio (vs. PLK1) |
---|---|---|
PLK1 | 200 pM | Reference (1-fold) |
PLK3 | 875 nM | ~4,375-fold lower |
PLK2 | >66 µM | >330,000-fold lower |
Aurora A Kinase | Not inhibited | >4,000-fold selective |
The molecular architecture of SBE13 hydrochloride enables its remarkable selectivity for PLK1 over structurally similar kinases. The compound features a chloro-pyridinyl methoxy phenyl core linked to a dimethoxyphenyl ethanamine moiety through a flexible methylene bridge (Chemical formula: C₂₄H₂₈Cl₂N₂O₄; Molecular weight: 479.4 g/mol) [3] [6]. X-ray crystallography studies reveal that this configuration allows optimal interaction with the unique hydrophobic regions and gatekeeper residues specific to PLK1's inactive conformation [6] [8].
Key structural determinants governing selectivity include:
These interactions collectively confer SBE13 hydrochloride's >4,000-fold selectivity for PLK1 over Aurora A kinase and its high discrimination against PLK2 (IC₅₀ >66 µM) and PLK3 (IC₅₀ 875 nM) [1] [2]. The structural requirements for this selectivity were confirmed through mutagenesis studies where single amino acid substitutions in PLK2's hinge region abolished SBE13 binding, while analogous PLK1 mutants maintained high affinity [6].
Table 2: Structural and Physicochemical Properties of SBE13 Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₈Cl₂N₂O₄ |
Molecular Weight | 479.4 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 11 |
Topological Polar Surface Area | 61.8 Ų |
LogP (Partition Coefficient) | 5.865 |
SMILES Notation | Cl.COc1ccc(CCNCc2ccc(OCc3ccc(Cl)nc3)c(OC)c2)cc1OC |
SBE13 hydrochloride exhibits exceptional kinase selectivity, as demonstrated through comprehensive enzymatic profiling studies. The inhibitor shows a 4,375-fold preference for PLK1 over PLK3 (IC₅₀ 875 nM) and >330,000-fold selectivity against PLK2 (IC₅₀ >66 µM) [1] [2] [7]. Notably, SBE13 hydrochloride maintains this selectivity even at concentrations exceeding 10 µM, showing no significant inhibition of Aurora A kinase—a common off-target for kinase inhibitors—even at concentrations >4 µM [1] [4].
This remarkable discrimination arises from structural differences in the kinase domains:
The biological relevance of this selectivity profile is profound. Unlike pan-PLK inhibitors, SBE13 hydrochloride spares PLK2 (involved in neuronal function) and PLK3 (regulator of stress responses), potentially reducing neurotoxic and cytotoxic side effects in non-cancerous tissues [2] [7]. Primary cell viability assays confirm this advantage, where SBE13 concentrations up to 100 µM did not alter morphology or induce apoptosis in normal fibroblasts [1] [7].
By selectively inhibiting PLK1, SBE13 hydrochloride induces catastrophic mitotic defects through multiple interconnected mechanisms. Treatment triggers persistent activation of the spindle assembly checkpoint (SAC), preventing anaphase-promoting complex/cyclosome (APC/C) activation and causing prolonged metaphase arrest [1] [6] [8]. This arrest culminates in mitotic catastrophe characterized by:
Molecular analyses reveal that SBE13 hydrochloride treatment causes characteristic biomarker alterations: accumulation of phospho-histone H3 (mitotic marker), Wee1 (G2/M regulator), Emi1 (APC/C inhibitor), and securin (chromosome separation inhibitor) in cancer cells [1]. These changes occur concomitantly with Cdc27 cleavage, indicating irreversible commitment to apoptotic pathways. In colon cancer HT29 cells, SBE13 hydrochloride demonstrates dose-dependent cytotoxicity (IC₅₀ = 11.79 µM at 48 hours) with significant apoptosis induction via Annexin V binding assays [8].
Table 3: Cellular Effects of SBE13 Hydrochloride in Cancer Models
Biological Effect | Observed Outcome | Cancer Cell Line |
---|---|---|
Cell Proliferation Inhibition | EC₅₀ = 18 µM | HeLa (cervical) |
Apoptosis Induction | 3.8-fold increase in Annexin V+ cells at 15 µM | HT29 (colon) |
G₂/M Arrest | >80% cells in G₂/M phase at 20 µM | HCT116 (colon) |
Synergistic Apoptosis | Enhanced apoptosis with Enzastaurin combination | HCT116 (p53-/-) |
Primary Cell Sparing | No morphological changes at 100 µM | NIH-3T3 fibroblasts |
The compound's impact extends beyond single-agent activity. In p53-deficient HCT116 colon cancer cells, SBE13 hydrochloride synergizes with the PKCβ inhibitor Enzastaurin, enhancing apoptosis through complementary disruption of survival pathways [1] [8]. This combination strategy overcomes resistance mechanisms while leveraging PLK1 inhibition's chromosome-destabilizing effects, positioning SBE13 hydrochloride as a promising backbone for combinatorial approaches against genetically complex malignancies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7